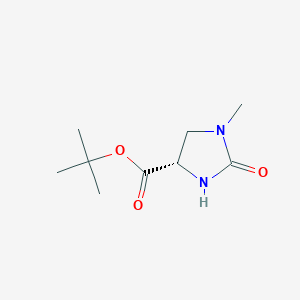

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-5-11(4)8(13)10-6/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSLVEQWBDYFQN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516590 | |

| Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83056-79-5 | |

| Record name | tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-1-Methyl-2-oxo-4- imidazolidinecarboxylic acid -1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate: A Chiral Keystone in Modern Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, stereoselective synthesis, and critical applications, with a particular focus on its role as a pivotal chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.

Introduction: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of the pharmaceutical industry. This necessity has driven the development of sophisticated asymmetric synthesis strategies, among which the use of chiral auxiliaries remains a robust and reliable method.[1][2]

This compound stands out as a premier example of a chiral building block, ingeniously designed to impart stereochemical control in subsequent synthetic transformations. Its rigid cyclic structure and defined stereocenter make it an invaluable tool for the construction of complex, enantiomerically pure molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆N₂O₃ | [3] |

| Molecular Weight | 200.23 g/mol | [3] |

| CAS Number | 83056-79-5 | [3] |

| Appearance | White to off-white crystalline solid | Supplier Data |

| Melting Point | 133-135 °C | [4] |

| Boiling Point | ~347.4 °C (Predicted) | [5] |

| Density | ~1.1 g/cm³ (Predicted) | [5] |

Spectroscopic Profile

While a publicly available, unified spectral dataset is not readily found, the characterization of this molecule can be confidently established through standard spectroscopic techniques. Based on the analysis of its structural analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid[5], and known spectral data for similar compounds[1][2], the following represents the expected spectroscopic signature:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet at approximately 1.4-1.5 ppm. The N-methyl group would appear as a singlet around 2.7-2.9 ppm. The diastereotopic protons of the methylene group (C5) on the imidazolidinone ring would likely present as two distinct multiplets or doublets of doublets between 3.0 and 3.8 ppm. The chiral proton at C4 is expected to be a multiplet in the region of 4.0-4.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display distinct peaks for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons of the tert-butyl group near 28 ppm. The N-methyl carbon would resonate at approximately 30-32 ppm. The methylene carbon (C5) would be found around 48-52 ppm, and the chiral carbon (C4) at 55-60 ppm. The carbonyl carbon of the ester and the urea carbonyl would appear in the downfield region, typically between 155-175 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong carbonyl stretching frequencies. The ester carbonyl (C=O) stretch is anticipated around 1730-1750 cm⁻¹, while the urea carbonyl stretch would appear at a lower wavenumber, typically in the 1680-1700 cm⁻¹ range, due to electronic effects. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 201.2.

Stereoselective Synthesis

The synthesis of this compound is a multi-step process that begins with a readily available chiral starting material, typically an amino acid, to establish the crucial (S)-stereocenter. A common and efficient route starts from N-benzyloxycarbonyl-L-asparagine.

Detailed Synthesis Protocol

The following protocol is a representative synthesis, with the causality for each step explained to provide a deeper understanding of the process.

Step 1: Cyclization and Esterification of N-benzyloxycarbonyl-L-asparagine

-

Reaction: N-benzyloxycarbonyl-L-asparagine is treated with reagents to induce intramolecular cyclization to form the 2-oxoimidazolidine ring. This is often followed by esterification with tert-butanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Causality: The benzyloxycarbonyl (Cbz) group serves as a protecting group for the alpha-amino group, preventing unwanted side reactions. The cyclization is a key step in forming the rigid imidazolidinone core. The tert-butyl ester is introduced as it is a robust protecting group for the carboxylic acid that can be selectively removed under acidic conditions without affecting other sensitive functional groups.

Step 2: N-Methylation

-

Reaction: The secondary amine within the imidazolidinone ring is methylated using an alkylating agent such as methyl iodide in the presence of a suitable base (e.g., sodium hydride).

-

Causality: The methylation at the N1 position is a specific requirement for the final structure of Imidapril. The choice of a strong base is necessary to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with methyl iodide.

Step 3: Deprotection of the N-Cbz Group

-

Reaction: The Cbz protecting group is removed via catalytic hydrogenation. This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Causality: Catalytic hydrogenation is a clean and efficient method for deprotecting Cbz groups. The reaction proceeds under mild conditions and the byproducts (toluene and carbon dioxide) are easily removed. This step reveals the secondary amine at the N3 position, which is the reactive site for the subsequent coupling reaction.

Application in the Synthesis of Imidapril

The primary and most significant application of this compound is as a key chiral intermediate in the industrial synthesis of Imidapril, a potent ACE inhibitor used in the treatment of hypertension.

Mechanism of Stereocontrol

The (4S) stereocenter of the imidazolidinone ring plays a crucial role in directing the stereochemistry of the subsequent acylation reaction. The rigid, planar nature of the imidazolidinone ring, coupled with the steric bulk of the tert-butyl ester, creates a highly organized transition state.

The N3-amine of the imidazolidinone attacks the activated acylating agent. The tert-butyl ester group at the C4 position effectively blocks one face of the molecule, forcing the incoming acylating agent to approach from the less sterically hindered face. This substrate-controlled diastereoselective reaction ensures the formation of the desired (S,S,S) stereoisomer of Imidapril.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Statements:

-

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is a testament to the power of rational design in synthetic organic chemistry. Its robust synthesis from readily available chiral precursors, combined with its ability to effectively control stereochemistry in subsequent reactions, makes it an indispensable intermediate in the pharmaceutical industry. The successful and large-scale synthesis of Imidapril is a direct result of the strategic implementation of this and other well-designed chiral building blocks. For researchers and process chemists, a thorough understanding of the properties, synthesis, and stereodirecting influence of this molecule is essential for the development of efficient and stereoselective synthetic routes to complex therapeutic agents.

References

Technical Guide: tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

CAS Number: 83056-79-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key chiral intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Core Compound Information

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its chiral nature makes it particularly valuable for the stereoselective synthesis of complex molecules. The primary application of this compound is as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, which is used to treat hypertension and congestive heart failure.[2][3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | [4][5][6][7][8] |

| Molecular Weight | 200.23 g/mol | [4][5][6] |

| Boiling Point | 347.4 °C at 760 mmHg | [5] |

| Density | 1.115 g/cm³ | [5] |

| Flash Point | 163.9 °C | [5] |

| Refractive Index | 1.473 | [5] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [5] |

| Purity | ≥97% | [7] |

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the deprotection of an amino-protected precursor. A common method is the removal of a carboxybenzyl (Cbz) protecting group via catalytic hydrogenation.[3] The following experimental protocol is based on a method that avoids the use of high-pressure gaseous hydrogen.[3]

Experimental Protocol: Synthesis via Catalytic Transfer Hydrogenation

This protocol describes the deprotection of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to yield the target compound.

Materials:

-

tert-Butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate (precursor)

-

Palladium on carbon (Pd/C)

-

Anhydrous ammonium formate

-

Dry methanol

-

Celite

Procedure:

-

A stirred suspension of the Cbz-protected precursor is prepared in dry methanol.

-

Palladium on carbon (Pd/C) and anhydrous ammonium formate are added to the suspension in one portion under a nitrogen atmosphere.

-

The reaction mixture is stirred at reflux temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the catalyst is removed by filtration through a celite pad.

-

The combined organic filtrate is concentrated by evaporation under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization.

Visualized Workflows and Pathways

Synthetic Pathway of this compound

The following diagram illustrates the synthetic workflow for the preparation of the target compound from its Cbz-protected precursor.

Caption: Synthetic workflow for the preparation of the target compound.

As this compound is a synthetic intermediate, its direct involvement in biological signaling pathways is not documented. The relevant pathway is its synthetic route, as depicted above.

References

- 1. mdpi.com [mdpi.com]

- 2. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 5. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in pharmaceutical synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a chiral organic compound featuring an imidazolidinone core. The "(4S)" designation indicates the stereochemistry at the 4th position of the imidazolidine ring.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 83056-79-5[1][2][3][4] |

| Molecular Formula | C9H16N2O3[1][2][4][5] |

| SMILES | CC(C)(C)OC(=O)[C@@H]1CN(C(=O)N1)C[1] |

| InChI Key | JHSLVEQWBDYFQN-LURJTMIESA-N[1] |

| Synonyms | (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate, (4S)-1-Methyl-2-oxo-4-imidazolidinecarboxylic Acid, tert-Butyl Ester[1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in synthetic procedures.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 200.23 g/mol | [1][2][5] |

| Density | 1.1 ± 0.1 g/cm³ | [2][6] |

| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [2][6] |

| Melting Point | 133-135 °C | [7] |

| Flash Point | 163.9 ± 24.8 °C | [6] |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[7][8][9] The chirality of this compound is essential for the stereospecific synthesis of the final active pharmaceutical ingredient.

Below is a diagram illustrating the logical relationship of this intermediate in the synthesis of Imidapril.

Experimental Protocols: Synthesis

The synthesis of this compound typically involves the debenzylation of a protected precursor.[7]

Example Synthetic Protocol: Debenzylation using Catalytic Hydrogenation

-

Starting Material: A compound of formula (III) where PG is a protecting group like Carboxybenzyl (Cbz) and PG1 is a tert-butyl group.[7]

-

Reaction: The starting material is subjected to catalytic hydrogenation to remove the Cbz protecting group.[7]

-

Catalyst: Palladium on carbon (Pd/C) is a commonly used catalyst.[7]

-

Hydrogen Source: The reaction can be carried out using hydrogen gas under pressure or with a hydrogen donor like anhydrous ammonium formate.[7]

-

Solvent: A suitable solvent such as methanol or ethanol is used.[7]

-

Procedure:

-

A stirred suspension of the starting material and Pd/C in the chosen solvent is prepared under an inert atmosphere (e.g., nitrogen).[7]

-

If using a hydrogen donor, it is added to the mixture, which is then refluxed.[7]

-

If using hydrogen gas, the reaction vessel is pressurized with H2 and stirred at room temperature.[7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.[7]

-

The solvent is removed from the filtrate under reduced pressure to yield the crude product.[7]

-

The product can be further purified by trituration with a suitable solvent like isopropyl ether (IPE).[7]

-

The following diagram outlines the general experimental workflow for the synthesis.

Safety and Handling

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed[1][4] |

| H315 | Causes skin irritation[1] |

| H319 | Causes serious eye irritation[1] |

| H335 | May cause respiratory irritation[1] |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 3. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE | 83056-79-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 6. tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. cphi-online.com [cphi-online.com]

Physical and chemical properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, an important intermediate in pharmaceutical synthesis. This document details its characteristics, synthesis, and safety protocols, presenting data in a clear and accessible format for scientific and research applications.

Chemical Identity and Descriptors

This compound is a chiral heterocyclic compound. Its stereochemistry is denoted by the (4S) designation, indicating the specific spatial arrangement of the atoms at the 4th position of the imidazolidine ring.

Below is a diagram illustrating the key identifiers for this compound and their relationships.

Caption: Key identifiers for the target compound.

Physical and Chemical Properties

The following tables summarize the key physical and computed chemical properties of this compound.

Table 1: Physical Properties

| Property | Value | Citations |

| Molecular Formula | C9H16N2O3 | [1][2] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Melting Point | 133-135 °C | [3] |

| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [1][4] |

| Density | 1.1 ± 0.1 g/cm³ | [1][4] |

| Flash Point | 163.9 ± 24.8 °C | [4][5] |

| Refractive Index | 1.474 | [5] |

Table 2: Computed Chemical Properties

| Property | Value | Citations |

| XLogP3 | 0.3 | [2][5] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Polar Surface Area | 58.6 Ų | [2][5] |

| Exact Mass | 200.11609238 Da | [2] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor.[3] A common synthetic route involves the debenzylation of a protected precursor.[3]

General Synthetic Protocol: Debenzylation

A method for producing this compound involves the deprotection of a compound where the amino group is protected, for instance, with a carboxybenzyl (Cbz) group.[3] The reaction is carried out using a metal catalyst, such as Palladium on carbon (Pd/C), and a hydrogen donor, like anhydrous ammonium formate, in a suitable solvent such as dry methanol.[3] The reaction mixture is stirred at reflux temperature, and the progress is monitored by Thin Layer Chromatography (TLC).[3] Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent under reduced pressure.[3]

The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized synthesis workflow.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

-

Response:

-

P301+P317: IF SWALLOWED: Get medical help.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P317: If skin irritation occurs: Get medical help.

-

-

Storage:

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container in accordance with local regulations.

-

Handling and Storage: Handle in a well-ventilated place and wear suitable protective clothing to avoid contact with skin and eyes.[5][6] Avoid the formation of dust and aerosols.[6] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[5]

References

- 1. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 2. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 4. tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document details its chemical and physical properties, outlines a detailed synthesis protocol, and illustrates its role in the manufacturing of Imidapril.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical and safety databases.

| Property | Value | Reference |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Molecular Formula | C₉H₁₆N₂O₃ | [1][2] |

| CAS Number | 83056-79-5 | [1][2] |

| Density | 1.1±0.1 g/cm³ | [3][4] |

| Boiling Point | 347.4±31.0 °C at 760 mmHg | [3][4] |

| Flash Point | 163.9±24.8 °C | [4] |

| Appearance | Colorless or light yellow liquid | [5] |

| IUPAC Name | This compound | [1][2] |

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of Imidapril.[6] The following experimental protocol is based on the deprotection of a protected precursor as described in patent literature.[1]

Experimental Protocol: Synthesis via Debenzylation

Objective: To synthesize (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid t-butyl ester by deprotection of a carboxybenzyl (Cbz) protected precursor.

Materials:

-

Compound of formula (III) (N-Cbz protected precursor)

-

Palladium on carbon (Pd/C) catalyst

-

Dry Methanol

-

Anhydrous ammonium formate

-

Nitrogen gas

-

Celite pad

-

Isopropyl ether (IPE)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A stirred suspension of the N-Cbz protected precursor (formula III) is prepared in dry methanol.

-

Under a nitrogen atmosphere, Pd/C catalyst and anhydrous ammonium formate are added in one portion to the suspension.

-

The reaction mixture is stirred at reflux temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the catalyst is removed by filtration through a celite pad.

-

The combined organic filtrate is evaporated under reduced pressure to yield the crude product.

-

For purification, isopropyl ether (IPE) is added to the residue, and the mixture is stirred at 25-30 °C for 30 minutes.

-

The mixture is then cooled to 15 °C and stirred for an additional 30 minutes.

-

The resulting solid is filtered and washed with IPE to obtain tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate.

Expected Outcome:

-

The final product is a solid with a melting range of 133-135 °C and a purity of approximately 95% as determined by HPLC.[1]

Role in Imidapril Synthesis

This compound serves as a significant building block in the multi-step synthesis of Imidapril, a potent ACE inhibitor used in the management of hypertension. The workflow below illustrates the synthetic route where this intermediate is utilized.

References

- 1. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 2. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (CAS 83056-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, with the CAS registry number 83056-79-5, is a chiral organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its most notable application is in the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2][3] The stereochemistry of this intermediate is vital for the therapeutic efficacy of the final active pharmaceutical ingredient. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and its role in the mechanism of action of its downstream product, Imidapril.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 83056-79-5 | [4] |

| Molecular Formula | C₉H₁₆N₂O₃ | [4] |

| Molecular Weight | 200.23 g/mol | [4] |

| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [5][6] |

| Density | 1.1 ± 0.1 g/cm³ | [5][6] |

| Melting Range | 133-135 °C | [7] |

| Appearance | Colorless or light yellow liquid | [8] |

Experimental Protocols: Synthesis

The synthesis of this compound is a critical step in the manufacturing of Imidapril. Several synthetic routes have been developed to produce this intermediate with high purity and yield. Below are detailed methodologies for key synthetic approaches.

Method 1: Debenzylation via Catalytic Hydrogenation

This method involves the debenzylation of a protected precursor.[7]

-

Starting Material: A compound of formula (IIIa) where the amino group is protected by a carboxybenzyl (Cbz) group.

-

Reagents and Catalysts:

-

10% Palladium on Carbon (Pd/C)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate.

-

Solvent: Methanol or Ethanol.

-

-

Procedure:

-

A stirred suspension of the starting material in dry methanol is prepared under a nitrogen atmosphere.

-

10% Pd/C and, if applicable, ammonium formate are added to the suspension.

-

If using hydrogen gas, the mixture is placed in a hydrogenation kettle and pressurized to 3 kg/cm ². The mixture is stirred at room temperature for approximately 3 hours.

-

If using ammonium formate, the reaction mixture is heated to reflux temperature (around 66-68 °C) and maintained for 3-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a celite pad.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent like isopropyl ether (IPE).

-

-

Yield: HPLC purity of 95-99.66% has been reported.[7]

Method 2: Synthesis using Magnesium Shavings

An alternative method utilizes magnesium shavings for the reaction.[7]

-

Starting Material: A compound of formula (IIIa).

-

Reagents:

-

Activated magnesium shavings

-

Methanol

-

-

Procedure:

-

To a mixture of the starting material in methanol, activated magnesium shavings are added under a nitrogen atmosphere at a temperature of about 20-30 °C.

-

The reaction is monitored for completion.

-

The product is isolated and purified.

-

Synthesis of Imidapril Hydrochloride from the Intermediate

The synthesized this compound is then used to produce Imidapril hydrochloride.

-

Reactants:

-

tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate

-

(S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate

-

-

Solvent: Tetrahydrofuran (THF)

-

Procedure:

-

tert-butyl 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate is dissolved in THF and cooled to a temperature of -45 to -50 °C.

-

A solution of (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate in THF is added to the reaction mixture at the same low temperature.

-

The reaction mass is stirred for approximately 90 minutes.

-

The reaction is quenched by adding it to a mixture of ethyl acetate and water.

-

The organic layer is separated, washed, and dried.

-

Isopropanolic hydrochloride is added to the organic layer, which is then concentrated under reduced pressure.

-

The precipitated crystals of Imidapril hydrochloride are filtered and dried.[9]

-

Signaling Pathways and Mechanism of Action of Imidapril

As an intermediate, this compound does not have a direct biological signaling pathway. However, its end-product, Imidapril, is a potent ACE inhibitor that acts on the Renin-Angiotensin-Aldosterone System (RAAS).[10][11][12] Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[2][13]

Imidaprilat competitively inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[10][11] The inhibition of ACE leads to reduced levels of angiotensin II, resulting in vasodilation (widening of blood vessels) and a decrease in blood pressure.[12] Furthermore, the reduction in angiotensin II levels leads to decreased aldosterone secretion, which promotes the excretion of sodium and water.[2][11]

ACE is also responsible for the degradation of bradykinin, a vasodilator. By inhibiting ACE, imidaprilat increases the levels of bradykinin, which can contribute to the vasodilation effect through the bradykinin-B1/B2 receptor and nitric oxide (NO)-dependent pathways.[14] There is also evidence to suggest an interaction with the Angiotensin II type 2 (AT2) receptor, which may contribute to the angiogenic effects of imidapril.[14]

Mandatory Visualizations

Caption: Synthetic workflow for Imidapril HCl production.

Caption: Mechanism of Imidaprilat action on the RAAS pathway.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 6. tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 7. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 8. chembk.com [chembk.com]

- 9. WO2007029267A1 - Process for industrially viable preparation of imidapril hydrochloride - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 12. What is Imidapril Hydrochloride used for? [synapse.patsnap.com]

- 13. Protection of the cardiovascular system by imidapril, a versatile angiotensin-converting enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

Technical Guide: Physicochemical Properties of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate (CAS No: 83056-79-5) is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Notably, it is a key building block for the production of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[2] Understanding the physicochemical properties of this intermediate is paramount for process optimization, formulation development, and ensuring the overall quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and other key characteristics of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate.

Physicochemical Properties

A summary of the known physicochemical properties of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate is presented in the table below. It is important to note that while qualitative solubility information is available, specific quantitative data (e.g., in g/L or mg/mL at various temperatures) is not extensively reported in publicly available literature.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | [3] |

| Molecular Weight | 200.24 g/mol | [3] |

| CAS Number | 83056-79-5 | [3] |

| Appearance | Off-White Solid | [4] |

| Boiling Point | 347.4 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 163.9 ± 24.8 °C | [3] |

| Refractive Index | 1.474 | [3] |

| XLogP3 | 0.3 | [3] |

| PSA (Polar Surface Area) | 58.6 Ų | [3] |

| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Water-soluble. | [4] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The following is a generalized experimental protocol for determining the thermodynamic solubility of a compound like (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate, based on the widely accepted shake-flask method. This method is considered the "gold standard" for obtaining equilibrium solubility data.[5]

Objective: To determine the saturation concentration of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate in various solvents at a controlled temperature.

Materials:

-

(S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate (purity ≥ 97%)

-

Selected solvents (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, chloroform) of analytical grade

-

Vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other appropriate analytical instrumentation (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Sample Preparation: Add an excess amount of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Add a known volume of the pre-equilibrated solvent to the vial containing the compound.

-

Agitation: Seal the vials and place them in an orbital shaker set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. For finer suspensions, centrifugation at the experimental temperature is recommended to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

-

Filtration: Immediately filter the collected sample through a syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solids from artificially inflating the measured concentration.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Data Analysis: Calculate the solubility of (S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate in the chosen solvent at the experimental temperature, expressing the result in appropriate units (e.g., mg/mL or mol/L).

Workflow and Pathway Visualizations

Synthesis of Imidapril

(S)-tert-Butyl 1-methyl-2-oxoimidazolidine-4-carboxylate is a pivotal intermediate in the multi-step synthesis of Imidapril. The following diagram illustrates a simplified workflow for this process.

Caption: Synthetic pathway of Imidapril from N-benzyloxycarbonyl-L-asparagine.

Experimental Workflow for Solubility Determination

The logical flow of the shake-flask method for determining solubility is depicted in the diagram below.

Caption: Shake-flask method workflow for solubility measurement.

References

An In-depth Technical Guide to the Safety and Hazards of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2] Due to its role as a precursor to a pharmacologically active molecule, understanding its safe handling, potential hazards, and the biological context of its end-product is critical for researchers and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior under various laboratory conditions.

| Property | Value |

| CAS Number | 83056-79-5 |

| Molecular Formula | C₉H₁₆N₂O₃ |

| Molecular Weight | 200.24 g/mol |

| Appearance | Colorless or light yellow liquid |

| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 163.9 ± 24.8 °C |

Source: PubChem, ChemSrc[3][4]

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance. The primary hazards are summarized in Table 2.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[4]

Signal Word: Warning

Hazard Pictograms:

Experimental Protocols and Safe Handling

Given the identified hazards, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed. For larger quantities or potential for splashing, consider chemical-resistant aprons or suits.

-

Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Handle in a well-ventilated area, preferably a chemical fume hood. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. If irritation persists, get medical attention.

-

If in Eyes: Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing eye. Call a poison control center or doctor for treatment advice.

-

If Inhaled: Move person to fresh air. If person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible. Call a poison control center or doctor for further treatment advice.

Spills and Disposal

-

Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for chemical waste. Do not allow to enter drains or waterways.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Biological Context and Signaling Pathway

While there is limited direct research on the biological activity of this compound itself, its significance lies in its role as a key intermediate in the synthesis of Imidapril.[1][2] Imidapril is an ACE inhibitor used for the treatment of hypertension.[5][6] Therefore, understanding the signaling pathway affected by the final product is crucial for anyone working with this precursor.

Imidapril, and other ACE inhibitors, function by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The primary target of Imidapril is the Angiotensin-Converting Enzyme (ACE).

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Imidapril.

The diagram above illustrates that ACE converts Angiotensin I to Angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to increased blood pressure.[7][8][9][10][11] Imidapril, synthesized from this compound, inhibits ACE, thereby reducing the levels of Angiotensin II and consequently lowering blood pressure.[8][9]

Experimental Workflow for Synthesis

The synthesis of Imidapril from its precursors involves a series of chemical reactions. A simplified, conceptual workflow highlighting the position of this compound is presented below.

References

- 1. nbinno.com [nbinno.com]

- 2. cphi-online.com [cphi-online.com]

- 3. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 4. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is Imidapril Hydrochloride used for? [synapse.patsnap.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Pathways: ACE Inhibitor Pathway | www.antibodies-online.com [antibodies-online.com]

- 8. benchchem.com [benchchem.com]

- 9. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

Literature review on tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, with the CAS Number 83056-79-5, is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis.[1][2] Its primary application lies as a crucial intermediate in the manufacturing of Imidapril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[3][4] This review consolidates the available scientific literature on its synthesis, chemical and physical properties, and its role in the broader context of drug development. While detailed experimental protocols and comprehensive spectroscopic characterization are not extensively reported in publicly accessible literature, this guide provides a thorough overview based on patent literature and chemical databases.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and supplier information.

| Property | Value | Source(s) |

| Molecular Formula | C9H16N2O3 | [1][2] |

| Molecular Weight | 200.23 g/mol | [2] |

| CAS Number | 83056-79-5 | [1][2] |

| Appearance | Colorless or light yellow liquid (predicted) | ChemBK |

| Density | 1.1 ± 0.1 g/cm³ | [5] |

| Boiling Point | 347.4 ± 31.0 °C at 760 mmHg | [5] |

| Melting Range | 133-135 °C | [6] |

| Flash Point | 163.9 ± 24.8 °C | [7] |

| Refractive Index | 1.474 | [7] |

| Purity (as reported in patent literature) | 95% - 99.66% (HPLC) | [6] |

Synthesis

The synthesis of this compound is most prominently described in patent literature detailing the production of Imidapril. The key synthetic step involves the deprotection of a precursor molecule.

A widely cited method is the debenzylation of a protected amino group.[3][6] The general scheme for this transformation is the conversion of tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate to the target compound.

Experimental Protocol (General Overview)

Reaction: Deprotection of an N-Cbz protected precursor.[6]

-

Precursor: tert-butyl (4S)-3-(benzyloxycarbonyl)-1-methyl-2-oxoimidazolidine-4-carboxylate

-

Catalyst: Palladium on carbon (Pd/C)

-

Hydrogen Donor: Anhydrous ammonium formate or hydrogen gas under pressure. The use of a hydrogen donor like ammonium formate provides a method that avoids the need for high-pressure hydrogenation equipment.[6]

-

Solvent: Dry methanol or ethanol are commonly used.[6]

-

Procedure: The protected precursor is suspended in the solvent, followed by the addition of the catalyst and the hydrogen donor under an inert atmosphere (e.g., nitrogen). The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is removed by filtration (e.g., through Celite). The solvent is then removed under reduced pressure to yield the crude product.[6]

-

Purification: The crude product can be further purified by trituration with a suitable solvent such as isopropyl ether (IPE) or by recrystallization to achieve high purity.[6]

It is important to note that specific details such as reaction times, temperatures, and precise stoichiometry may vary and would require optimization for specific laboratory or industrial scale-up.

Role in Imidapril Synthesis

This compound serves as a key building block in the total synthesis of Imidapril. The overall workflow involves the coupling of this intermediate with another chiral molecule, followed by deprotection steps to yield the final active pharmaceutical ingredient.

The following diagram illustrates the logical workflow for the synthesis of Imidapril, highlighting the position of the title compound as a key intermediate.

Spectroscopic Data

A comprehensive, publicly available set of 1H and 13C NMR spectroscopic data for this compound could not be identified in the reviewed literature. For unambiguous structure confirmation and purity assessment, researchers would need to acquire this data independently.

Conclusion

This compound is a well-established and critical intermediate in the synthesis of the ACE inhibitor Imidapril. Its synthesis via the deprotection of a Cbz-protected precursor is documented in patent literature, which also provides some quantitative data on its physical properties. However, a significant gap exists in the publicly available scientific literature regarding detailed experimental protocols and comprehensive spectroscopic characterization, particularly 1H and 13C NMR data. This guide provides a consolidated overview of the existing knowledge to aid researchers and drug development professionals in their understanding and potential application of this important synthetic building block. Further research and publication of detailed experimental procedures and full characterization data would be highly beneficial to the scientific community.

References

- 1. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Products | Rushi Pharma [rushipharma.com]

- 5. CAS#:83056-79-5 | tert-butyl(4s)-1-methyl-2-oxoimidazolidine-4-carboxylate | Chemsrc [chemsrc.com]

- 6. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Core Intermediates in the Synthesis of Imidapril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key chemical intermediates and their synthesis in the manufacturing of Imidapril, a potent angiotensin-converting enzyme (ACE) inhibitor. The following sections detail the primary synthetic pathways, experimental protocols for key transformations, and quantitative data to support process understanding and optimization.

Overview of Imidapril Synthesis

The synthesis of Imidapril is a multi-step process that involves the preparation of two key fragments: a substituted imidazolidinone core and an amino acid-derived side chain. These fragments are then coupled, followed by a final deprotection step to yield the active pharmaceutical ingredient. A common and efficient synthetic route commences with N-benzyloxycarbonyl-L-asparagine and converges to produce Imidapril hydrochloride.

A generalized synthetic pathway is illustrated below:

A Technical Guide to the Spectral Properties of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 83056-79-5 | N/A |

| Molecular Formula | C₉H₁₆N₂O₃ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Range | 133-135 °C | [2] |

| Purity (by HPLC) | 99.66% | [2] |

Spectral Data Summary

Due to the limited availability of public experimental spectra for the title compound, the following tables present a combination of data from a closely related analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, and predicted values. This information is intended to guide researchers in the characterization of this molecule.

Table 1: ¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-4.2 | dd | 1H | H-4 |

| ~3.5-3.7 | m | 1H | H-5a |

| ~3.2-3.4 | m | 1H | H-5b |

| ~2.8 | s | 3H | N-CH₃ |

| ~1.4 | s | 9H | C(CH₃)₃ |

Note: Predicted chemical shifts are based on the structure and data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Table 2: ¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~170-172 | C=O (ester) |

| ~160-162 | C=O (urea) |

| ~81-83 | C(CH₃)₃ |

| ~55-57 | C-4 |

| ~48-50 | C-5 |

| ~29-31 | N-CH₃ |

| ~27-29 | C(CH₃)₃ |

Note: Predicted chemical shifts are based on the structure and data for (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid.

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2950 | Medium | C-H stretch (alkane) |

| ~1740-1720 | Strong | C=O stretch (ester) |

| ~1680-1660 | Strong | C=O stretch (urea) |

| ~1250-1200 | Strong | C-O stretch (ester) |

Note: Predicted peak positions are based on typical functional group frequencies.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 201.1239 | [M+H]⁺ |

| 223.1058 | [M+Na]⁺ |

| 145.0821 | [M - C₄H₉O]⁺ |

| 101.0715 | [M - C₅H₉O₂]⁺ |

Note: Predicted m/z values are for the most abundant isotopes.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on standard laboratory practices and information from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

Data Processing: Process the spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parameters:

-

Ionization mode: Positive

-

Mass range: 50-500 m/z

-

Capillary voltage and other source parameters should be optimized for the compound.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Synthesis Workflow

The synthesis of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate typically involves the debenzylation of a protected precursor. The following diagram illustrates a common synthetic route.

Logical Relationship of Spectral Data

The interpretation of the spectral data is interconnected, with each technique providing complementary information to confirm the structure of the molecule.

References

An In-depth Technical Guide to the Stereochemistry of tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate is a chiral heterocyclic compound of significant interest in pharmaceutical synthesis. Its rigid structure and defined stereochemistry make it a valuable building block, most notably as a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril.[1][2] Understanding the stereochemical integrity of this molecule is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of this important intermediate.

Stereochemistry

The stereochemistry of this compound is defined by the single stereocenter at the C4 position of the imidazolidinone ring. The "(4S)" designation indicates that this stereocenter possesses the S configuration. The absolute configuration of the parent carboxylic acid, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, has been unequivocally confirmed by single-crystal X-ray diffraction.[2] This analysis provides a solid foundation for the stereochemical assignment of its derivatives, including the tert-butyl ester.

The synthesis of this molecule relies on chiral starting materials to ensure the correct stereochemistry is maintained throughout the synthetic sequence. The enantiomeric purity of the final product is a critical quality attribute, as the biological activity of the subsequent API, Imidapril, is dependent on its specific stereoisomeric form.[1]

Synthesis

The most common synthetic routes to this compound involve the modification of a pre-existing chiral precursor. A prevalent method described in the patent literature involves the debenzylation of a protected precursor.[1][3]

A logical workflow for a common synthetic approach is outlined below:

Caption: General Synthetic Workflow for this compound.

Experimental Protocols

Synthesis of this compound via Debenzylation

This protocol is a generalized procedure based on methods described in patent literature.[1]

Materials:

-

(S)-2-Oxo-imidazolidine-1,5-dicarboxylic acid 1-benzyl ester 5-tert-butyl ester (Precursor)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous ammonium formate or hydrogen gas

-

Dry methanol

-

Isopropyl ether (IPE)

-

Nitrogen gas

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

A suspension of the precursor in dry methanol is prepared in a reaction vessel under a nitrogen atmosphere.

-

To this suspension, Pd/C catalyst and a hydrogen source (e.g., anhydrous ammonium formate or introduction of hydrogen gas) are added.

-

The reaction mixture is stirred, typically at reflux temperature, and the progress of the reaction is monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is triturated with a solvent such as isopropyl ether (IPE) and stirred at room temperature, followed by cooling to induce crystallization.

-

The solid product is collected by filtration, washed with cold IPE, and dried to afford this compound.

Characterization and Data

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | [3][4] |

| Molecular Weight | 200.23 g/mol | [3][4] |

| Melting Point | 133-135 °C | [1] |

| Appearance | Solid | |

| CAS Number | 83056-79-5 | [3][4] |

Spectroscopic Data of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

The following data for the parent carboxylic acid provides the basis for the structural confirmation of the title compound.

| Parameter | Value | Reference |

| Specific Rotation [α]²⁴_D | -9.4° (c 1.02 in H₂O) | [2] |

| ¹H NMR (400 MHz, D₂O) δ (ppm) | 2.63 (s, 3H, NMe), 3.50 (dd, J = 9.7, 5.2 Hz, 1H, H-5), 3.72 (apparent t, J = 10.0 Hz, 1H, H-5), 4.27 (dd, J = 10.3, 5.2 Hz, 1H, H-4) | [2] |

| ¹³C NMR (100.6 MHz, D₂O) δ (ppm) | 29.5 (NMe), 49.9 (C-5), 51.2 (C-4), 163.5 (C-2), 175.6 (CO₂H) | [2] |

| IR ν_max (cm⁻¹) | 3317, 1708, 1626, 1516, 1452, 1242 | [2] |

Purity Data

Patent literature reports the purity of this compound as determined by High-Performance Liquid Chromatography (HPLC).

| Purity (HPLC) | Reference |

| 95% | [1] |

| 99.66% | [1] |

Role in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of Imidapril, an ACE inhibitor used in the treatment of hypertension.[1][2] The stereochemistry of this intermediate directly dictates the stereochemistry of the final drug substance, which is essential for its therapeutic efficacy.

The logical relationship between the intermediate and the final API is depicted below:

References

- 1. JP2016108315A - IMPROVED METHOD FOR PRODUCING (4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLIC ACID t-BUTYL ESTER AS INTERMEDIATE BODY IMPORTANT FOR IMIDAPRIL - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. TERT-BUTYL(4S)-1-METHYL-2-OXOIMIDAZOLIDINE-4-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C9H16N2O3 | CID 13053976 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Role of Imidazolidinone Derivatives in Modern Organic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imidazolidinone derivatives have emerged as a cornerstone in contemporary organic chemistry, demonstrating remarkable versatility as organocatalysts, chiral auxiliaries, and scaffolds in medicinal chemistry and materials science. Their unique structural features and tunable electronic properties have enabled significant advancements in asymmetric synthesis and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core functions of imidazolidinone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical processes.

Imidazolidinone Derivatives as Asymmetric Organocatalysts

Chiral imidazolidinone derivatives, famously pioneered by David MacMillan, have revolutionized the field of asymmetric organocatalysis.[1] These small organic molecules can effectively catalyze a wide range of transformations, leading to the formation of enantioenriched products with high yields and selectivities.[2]

The MacMillan Catalysts: Mechanism of Action

The catalytic cycle of MacMillan's imidazolidinone catalysts typically proceeds through the formation of a transient iminium ion. This activation strategy lowers the Lowest Unoccupied Molecular Orbital (LUMO) of α,β-unsaturated aldehydes and ketones, rendering them more susceptible to nucleophilic attack.[3][4] The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to high levels of stereocontrol.

Caption: Catalytic cycle of a MacMillan imidazolidinone catalyst.

Key Asymmetric Transformations

Imidazolidinone organocatalysts have been successfully employed in a variety of asymmetric reactions, including:

-

Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition of dienes and dienophiles to afford chiral cyclohexene derivatives.

-

Friedel-Crafts Alkylations: Enabling the enantioselective addition of electron-rich arenes to α,β-unsaturated aldehydes.

-

Michael Additions: Facilitating the conjugate addition of nucleophiles to enones and enals.

Table 1: Performance of Imidazolidinone Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst | Dienophile/Electrophile | Diene/Nucleophile | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Diels-Alder | (5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone HCl | Cinnamaldehyde | Cyclopentadiene | MeOH/H₂O | 23 | 99 | 93 (exo) | [1] |

| Diels-Alder | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Crotonaldehyde | Cyclopentadiene | MeCN/H₂O | RT | 94 | 90 (endo) | [5] |

| Friedel-Crafts | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Cinnamaldehyde | N-Methylpyrrole | THF | -30 | 87 | 93 | [6] |

| Friedel-Crafts | (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | Crotonaldehyde | Indole | CH₂Cl₂ | -85 | 92 | 97 | [6] |

| Michael Addition | (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one | trans-Cinnamaldehyde | Dimethyl malonate | Toluene | RT | 92 | 91 | [7] |

Imidazolidinone Derivatives as Chiral Auxiliaries

Chiral imidazolidin-2-ones serve as effective chiral auxiliaries, directing the stereochemical outcome of reactions on an attached prochiral substrate.[8] Their rigid cyclic structure and predictable steric hindrance allow for high levels of diastereoselectivity in a variety of transformations. A key advantage over other auxiliaries, such as Evans' oxazolidinones, is their enhanced stability towards ring-opening reactions.[8]

Principle of Asymmetric Induction

The chiral auxiliary is first covalently attached to the substrate. The inherent chirality of the auxiliary then blocks one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered face. After the reaction, the auxiliary can be cleaved and recovered.

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Table 2: Diastereoselective Reactions Using Imidazolidinone Auxiliaries

| Reaction Type | Chiral Auxiliary | Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | de (%) | Reference |

| Aldol Reaction | (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | N-acetylimidazolidinone | Benzaldehyde | THF | -78 | 85 | >95 | [9][10][11] |

| Alkylation | (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one | N-propionylimidazolidinone | Benzyl bromide | THF | -78 | 90 | >98 | [12] |

Applications in Medicinal Chemistry

The imidazolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs and clinical candidates.[13] Its ability to engage in various non-covalent interactions and its synthetic tractability make it an attractive core for the design of novel therapeutic agents.

Anticancer Agents

Imidazolidinone derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the induction of apoptosis and the inhibition of key signaling pathways.[2][9][14] For example, certain derivatives have been shown to trigger the production of reactive oxygen species (ROS), leading to JNK pathway activation and subsequent cancer cell apoptosis.[15][16]

Caption: Simplified signaling pathway for imidazolidinone-induced apoptosis.

Antiviral Agents

Derivatives of imidazolidinone have also been developed as potent antiviral agents, particularly against HIV and Hepatitis C virus (HCV).[17] Their mechanisms of action often involve the inhibition of viral enzymes crucial for replication, such as HIV-1 protease.[8][18][19] By binding to the active site of the protease, these compounds prevent the cleavage of viral polyproteins, a critical step in the maturation of new, infectious virions.

Caption: Mechanism of HIV-1 protease inhibition by imidazolidinone derivatives.

Applications in Materials Science

The utility of imidazolidinone derivatives extends beyond synthesis and medicine into the realm of materials science, where they have found applications as corrosion inhibitors and as monomers for polymer synthesis.

Corrosion Inhibitors

Imidazolidinone derivatives have demonstrated efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments.[2][14][17] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The presence of heteroatoms (N, O) and π-electrons in the aromatic rings of many derivatives facilitates strong adsorption to the metal surface.

Table 3: Corrosion Inhibition Efficiency of Imidazolidinone Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| 2-[2-(4-Bromo-phenyl)-imidazo[1,2-a]pyridin-3-yl]-3-(4-nitro-phenyl)-imidazolidine-4-one | Carbon Steel | 3.5% NaCl | 1 mM | 90.67 | [14] |

| Imidazolidinyl Urea | Mild Steel | 1 M HCl | 28 mM | 95 | [17] |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl)phenol | Mild Steel | 0.5 M H₂SO₄ | 1 mM | 97.7 | [2] |

Polymer Chemistry

Imidazolidinone moieties can be incorporated into polymer backbones to impart specific properties such as improved thermal stability and altered solubility.[6] Polymers containing the imidazolidinone ring can be synthesized through various polymerization techniques, with the resulting materials having potential applications in coatings, drug delivery, and as specialty plastics.

Experimental Protocols

General Procedure for Asymmetric Diels-Alder Reaction using a MacMillan Catalyst

Materials:

-

(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (MacMillan's first-generation catalyst)

-

α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

-

Diene (e.g., cyclopentadiene)

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in a 9:1 mixture of MeOH:H₂O (2.0 mL) is added the imidazolidinone catalyst (0.1 mmol, 10 mol%).

-

The diene (3.0 mmol) is then added, and the reaction mixture is stirred at room temperature.